Cas no 1244949-15-2 (3-Phenylimidazo1,2-apyrazine)

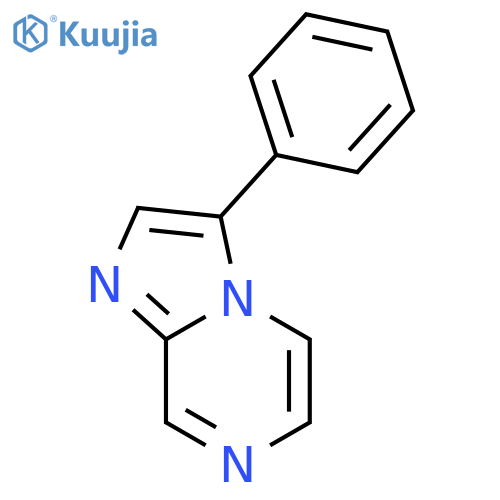

3-Phenylimidazo1,2-apyrazine structure

商品名:3-Phenylimidazo1,2-apyrazine

CAS番号:1244949-15-2

MF:C12H9N3

メガワット:195.219961881638

MDL:MFCD18781863

CID:1102943

PubChem ID:20810340

3-Phenylimidazo1,2-apyrazine 化学的及び物理的性質

名前と識別子

-

- 3-phenyl-Imidazo[1,2-a]pyrazine

- MFCD18781863

- QMSCCBWPBGOOGZ-UHFFFAOYSA-N

- CS-0171306

- AMY10665

- DTXSID80609878

- 3-phenylimidazo[1,2-a]pyrazine

- DA-23247

- A910125

- SCHEMBL111003

- Imidazo[1,2-a]pyrazine, 3-phenyl-

- AKOS006318262

- 1244949-15-2

- AS-36063

- 3-Phenylimidazo1,2-apyrazine

-

- MDL: MFCD18781863

- インチ: InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12/h1-9H

- InChIKey: QMSCCBWPBGOOGZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CN=C3C=NC=CN23

計算された属性

- せいみつぶんしりょう: 195.079647300g/mol

- どういたいしつりょう: 195.079647300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 30.2Ų

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

3-Phenylimidazo1,2-apyrazine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Room temperature

3-Phenylimidazo1,2-apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P321193-50mg |

3-Phenylimidazo[1,2-a]pyrazine |

1244949-15-2 | 50mg |

$ 95.00 | 2022-06-03 | ||

| 1PlusChem | 1P000MK9-1g |

Imidazo[1,2-a]pyrazine, 3-phenyl- |

1244949-15-2 | 97% | 1g |

$692.00 | 2024-07-10 | |

| A2B Chem LLC | AA28441-1g |

3-Phenylimidazo[1,2-a]pyrazine |

1244949-15-2 | 97% | 1g |

$598.00 | 2024-04-20 | |

| abcr | AB306590-1g |

3-Phenylimidazo[1,2-a]pyrazine, 97%; . |

1244949-15-2 | 97% | 1g |

€561.00 | 2024-04-20 | |

| Ambeed | A472979-1g |

3-Phenylimidazo[1,2-a]pyrazine |

1244949-15-2 | 97% | 1g |

$405.0 | 2024-04-25 | |

| AstaTech | 52368-1/G |

3-PHENYLIMIDAZO[1,2-A]PYRAZINE |

1244949-15-2 | 97% | 1g |

$573 | 2023-09-17 | |

| TRC | P321193-10mg |

3-Phenylimidazo[1,2-a]pyrazine |

1244949-15-2 | 10mg |

$ 50.00 | 2022-06-03 | ||

| AstaTech | 52368-5/G |

3-PHENYLIMIDAZO[1,2-A]PYRAZINE |

1244949-15-2 | 97% | 5g |

$1597 | 2023-09-17 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10003-10g |

3-phenylimidazo[1,2-a]pyrazine |

1244949-15-2 | 97% | 10g |

$1370 | 2023-09-07 | |

| 1PlusChem | 1P000MK9-250mg |

Imidazo[1,2-a]pyrazine, 3-phenyl- |

1244949-15-2 | 97% | 250mg |

$245.00 | 2024-07-10 |

3-Phenylimidazo1,2-apyrazine 関連文献

-

Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525

1244949-15-2 (3-Phenylimidazo1,2-apyrazine) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1244949-15-2)3-Phenylimidazo1,2-apyrazine

清らかである:99%

はかる:1g

価格 ($):364.0